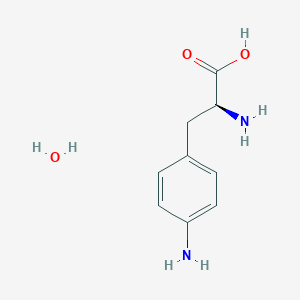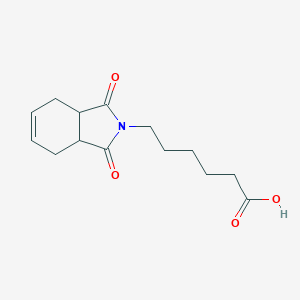
1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid (HDIH) is a cyclic dipeptide that has gained attention in recent years due to its potential use as a therapeutic agent. HDIH has been shown to have various biochemical and physiological effects, making it a promising candidate for research in several fields.
作用机制
The exact mechanism of action of 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid is not fully understood. However, it has been suggested that 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid may exert its effects by modulating various signaling pathways in cells. For example, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
生化和生理效应
1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been found to have various biochemical and physiological effects. For example, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has also been found to have antioxidant activity, which may contribute to its neuroprotective effects. Additionally, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been shown to have anti-inflammatory effects in animal models of inflammation.
实验室实验的优点和局限性
One advantage of using 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid in lab experiments is its relatively simple synthesis method. Additionally, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been shown to have various biochemical and physiological effects, making it a promising candidate for research in several fields. However, one limitation of using 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid. One area of interest is the potential use of 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid in cancer treatment. Further studies are needed to determine the exact mechanism of action of 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid on cancer cells and to optimize its cytotoxic effects. Additionally, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid may have potential as a neuroprotective agent in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the optimal dosing and administration of 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid in these contexts. Finally, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid may have potential as an antimicrobial agent, and further studies are needed to determine its efficacy against various bacterial strains.
合成方法
1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid can be synthesized through a variety of methods, including the reaction of hexanoic acid with isocyanate and subsequent cyclization. Another method involves the reaction of hexanoic acid with an amino acid derivative, followed by cyclization. Both of these methods have been used to successfully synthesize 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid.
科学研究应用
1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been studied for its potential use in various scientific research areas, including cancer research, neuroprotection, and antimicrobial activity. One study found that 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid had cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. Additionally, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been shown to have neuroprotective effects in animal models of stroke, suggesting its potential use in the treatment of neurological disorders. 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has also been found to have antimicrobial activity against various bacterial strains.
属性
CAS 编号 |
4887-51-8 |
|---|---|
产品名称 |
1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid |
分子式 |
C14H19NO4 |
分子量 |
265.3 g/mol |
IUPAC 名称 |
6-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)hexanoic acid |
InChI |
InChI=1S/C14H19NO4/c16-12(17)8-2-1-5-9-15-13(18)10-6-3-4-7-11(10)14(15)19/h3-4,10-11H,1-2,5-9H2,(H,16,17) |
InChI 键 |
IACNEMHLZLHRPW-UHFFFAOYSA-N |
SMILES |
C1C=CCC2C1C(=O)N(C2=O)CCCCCC(=O)O |
规范 SMILES |
C1C=CCC2C1C(=O)N(C2=O)CCCCCC(=O)O |
其他 CAS 编号 |
4887-51-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



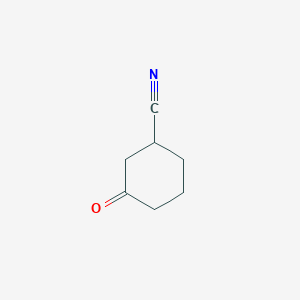
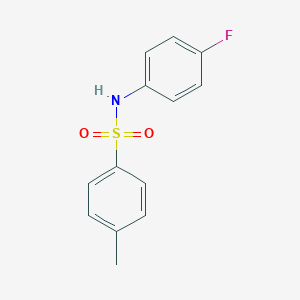
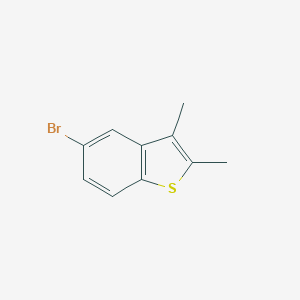
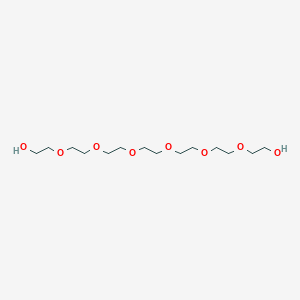

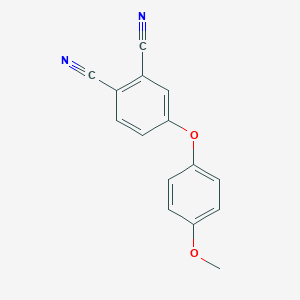
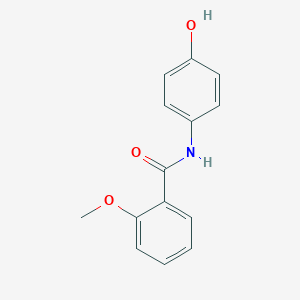
![[3,4'-Bipyridine]-5-carboxylic acid](/img/structure/B186158.png)


![1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]](/img/structure/B186163.png)


